D-(+)-Galactosamine hydrochloride

概要

説明

科学的研究の応用

1. Hepatic Research

D-(+)-Galactosamine hydrochloride is notably used in hepatology research. It induces acute self-limiting liver disease in rats, resembling drug-induced hepatitis in humans. This application is critical in studying liver diseases and their pathology. An immunohistochemical study showed that after galactosamine administration, increased deposition of extracellular matrix components such as fibronectin, collagen, and laminin was observed in areas with liver cell necrosis (Jonker et al., 1992).

2. Cellular Response and Immunology

Research involving this compound extends to understanding cellular responses, particularly in the liver. It has been used to study the character of inflammatory reactions following toxic damage in rat hepatocytes, focusing on lymphocyte subsets and macrophages (Jonker et al., 1990).

3. Golgi Apparatus and Protein Secretion Studies

In biochemistry, this compound plays a role in studying the Golgi apparatus and its associated functions. One study demonstrated how its administration leads to inhibition of protein and glycoprotein secretion by rat liver, providing insights into cellular processes and the impact of this compound on the Golgi apparatus (Bauer et al., 1974).

4. Animal Models for Liver Failure

It has also been employed to develop animal models of liver failure. Specifically, this compound was used to induce fulminant hepatic failure in rats, closely resembling the biochemical and morphological aspects of human liver failure (Watanabe et al., 1979).

5. Hepatotoxicity and Hepatoprotection Studies

Another significant application is in the field of hepatotoxicity and hepatoprotection. Studies have investigated the effects of D-(+)-Galactosamine on liver cell damage, which is essential for understanding liver diseases and potential therapeutic approaches (Pickering et al., 1975).

作用機序

Safety and Hazards

特性

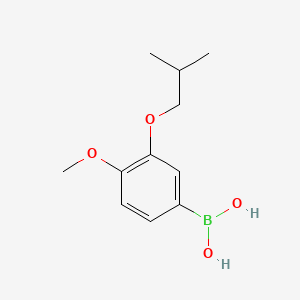

IUPAC Name |

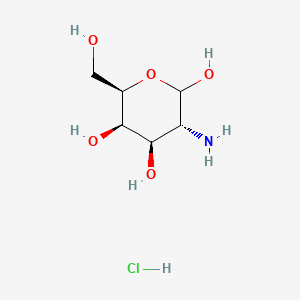

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031356 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [, , , , ] D-GalN primarily targets hepatocytes, the main cells in the liver, by depleting uridine triphosphate (UTP). UTP is crucial for various cellular processes, including protein and glycoprotein synthesis. Depletion of UTP disrupts these processes, leading to cellular dysfunction and ultimately cell death.

A: [, ] Besides affecting protein and glycoprotein synthesis, UTP depletion triggers a cascade of events, including:

A: [, ] While UTP depletion is considered the primary mechanism, recent research suggests the involvement of other pathways:

ANone: The molecular formula of D-GalN hydrochloride is C6H14NO5Cl, and its molecular weight is 215.63 g/mol.

A: [] D-GalN solutions are unstable in aqueous solutions (pH 7.0), particularly when heated. They are more stable in acidic solutions (pH 3.0) and can be stored for a limited time (up to 5 days) in a refrigerator at 5°C.

A: [, , , , , ] D-GalN is often administered to rodents, primarily rats and mice, to induce acute liver injury. Various routes of administration are used, with intraperitoneal injection being the most common.

A: [, , , ] Co-administration of D-GalN with lipopolysaccharide (LPS), a bacterial toxin, creates a highly sensitive model mimicking the key features of human viral hepatitis, including:

A: [] D-GalN is primarily used in acute models of liver injury. Limited data is available on the long-term effects of chronic exposure.

A: [] Numerous resources are available to support research using the D-GalN model, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3021819.png)